molecular formula C13H22ClN5 B12222964 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12222964
M. Wt: 283.80 g/mol
InChI Key: UDRSRWRYRNOSQR-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl and ethyl groups, connected through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled through a methanamine linkage using formaldehyde and a secondary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of various alkylated pyrazole derivatives.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A related compound with similar pyrazole structure but different functional groups.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with a benzoic acid moiety.

    1,5-Dimethyl-1H-pyrazole-4-amine: A simpler pyrazole compound with amine functionality.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole rings connected through a methanamine linkage, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-18-13(10(2)6-16-18)9-14-7-12-8-15-17(4)11(12)3;/h6,8,14H,5,7,9H2,1-4H3;1H

InChI Key

UDRSRWRYRNOSQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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